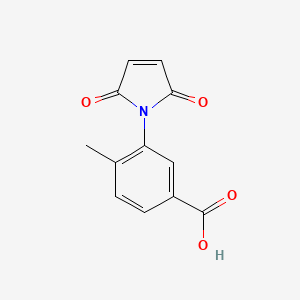

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

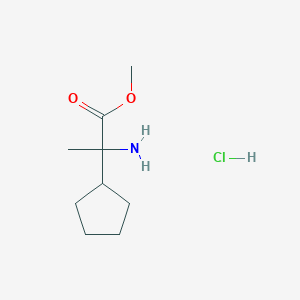

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₄H₁₅N₃O₇ . It belongs to the class of pyrrole-containing molecules and exhibits interesting properties due to its fused ring system. The compound’s structure includes a pyrrole ring and a carboxylic acid group .

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. One common synthetic route includes the reaction of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride (a chlorinated derivative) with an appropriate nucleophile, such as an amine or an alcohol. The resulting product is then further modified to yield the desired this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to a benzoic acid moiety. The pyrrole ring contributes to its aromatic character, while the carboxylic acid group imparts acidity. The presence of the methyl group on the benzoic acid portion influences its reactivity and solubility properties .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including esterification, amidation, and decarboxylation. For instance, it can react with alcohols to form esters or undergo amidation reactions with amines to yield amides. Additionally, heating the compound can lead to decarboxylation, resulting in the loss of the carboxylic acid group .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Chemical Synthesis : The compound is involved in various chemical syntheses. For instance, it is used in the formation of 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates through reactions with secondary amines, indicating its versatility in organic synthesis (Kolyamshin, Danilov, & Kol’tsov, 2007).

Reactivity in Organic Chemistry : Its derivatives are used in complex reactions involving multiple steps, like the reaction with potassium 4-aminobenzoate and maleic anhydride, demonstrating its reactivity and utility in organic chemistry (Kolyamshin, Mitrasov, Danilov, Avruiskaya, Pylchikova, & Savinova, 2021).

Biological and Medicinal Applications

Biological Importance : It has high biological significance, as derivatives of aminobenzoic acids, like o-aminobenzoic acid and p-aminobenzoic acid, play roles in the synthesis of B group vitamins and serve as bacterial growth factors (Mitrasov, Avruiskaya, Polyakova, & Ivanova, 2015).

Role in Biochemical Processes : The compound's role in biochemical processes is highlighted by its use in the synthesis of organotin(IV) complexes, which have been tested against different bacteria and fungi, suggesting its potential in developing antimicrobial agents (Shahid, Shahzadi, Ali, Bhatti, & Khan, 2005).

Advanced Material and Probe Development

Synthesis of Fluorescent Derivatives : It is instrumental in the synthesis of fluorescent derivatives like xanthenic derivatives, which are useful for labeling amine residues in biopolymers, demonstrating its utility in biochemistry and molecular biology (Crovetto, Rios, Alvarez-Pez, Paredes, Lozano–Velez, del Valle, & Talavera, 2008).

Optoelectronic Material Synthesis : Derivatives like diketopyrrolopyrrole are synthesized under mild conditions, indicating its potential application in the synthesis of novel organic optoelectronic materials (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-7-2-3-8(12(16)17)6-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFHSBDEVFVSKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B2365902.png)

![(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2365905.png)

![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B2365906.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2365912.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2365916.png)

![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)

![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2365924.png)